Tetraphenylsilane is classified under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. It is often utilized in the synthesis of coordination polymers and supramolecular networks due to its structural versatility and stability. The compound has been extensively studied for its potential applications in organic optoelectronics and as a precursor for various derivatives that improve material properties in advanced technologies .
Tetraphenylsilane can be synthesized through several methods, with the most common being:
Tetraphenylsilane has a tetrahedral molecular geometry due to the sp³ hybridization of the silicon atom. Each bond between silicon and the phenyl groups exhibits characteristics typical of a single covalent bond, resulting in a stable configuration.
The presence of four identical phenyl groups contributes to the compound's symmetry and affects its physical properties, such as solubility and melting point.
Tetraphenylsilane participates in various chemical reactions:
The mechanism by which tetraphenylsilane acts in chemical reactions typically involves:
Tetraphenylsilane exhibits distinct physical and chemical properties:
Tetraphenylsilane finds extensive applications across various fields:
The exploration of tetraphenylsilane emerged alongside foundational developments in organosilicon chemistry during the late 19th and early 20th centuries. While precise documentation of its initial synthesis is obscured by historical records, significant milestones in its characterization are well-established. A pivotal advancement occurred in 1971 when Glidewell and Sheldrick successfully determined its single-crystal X-ray structure. Their work, published in the Journal of the Chemical Society A, revealed tetraphenylsilane crystallizes in the tetragonal space group P2₁c, with lattice parameters a = 11.46(1) Å and c = 7.09(3) Å, hosting two molecules per unit cell (Z=2). This study confirmed its isostructural relationship with tetraphenyltin and identified the presence of exact S₄ molecular symmetry within the crystal environment. Key metrics included mean Si–C bond lengths of 1.383 Å and C–H bond lengths of 1.00 Å (uncorrected for libration), alongside notable deviations from ideal phenyl ring hexagonal symmetry [1].
Early synthetic routes mirrored methods developed for analogous tetraaryl compounds like tetraphenylmethane. A significant historical synthesis of tetraphenylmethane, documented as early as 1897, involved the reaction of phenylhydrazine with trityl chloride, followed by oxidation and thermal decomposition. Similarly, in 1906, Gomberg and Cone achieved tetraphenylmethane synthesis via the coupling of triphenylmethyl radicals generated from trityl chloride. These methodologies provided the conceptual groundwork for accessing tetraphenylsilane through organometallic approaches, typically involving reactions such as the coupling of chlorosilanes with organolithium or Grignard reagents [2]. These early investigations established tetraphenylsilane not merely as a chemical curiosity, but as a robust model compound for probing stereoelectronic effects and packing phenomena in tetrahedral molecular systems.
The defining structural feature of tetraphenylsilane is its tetrahedral silicon center, creating a propeller-like arrangement where the four phenyl rings adopt specific dihedral angles relative to the Si-C bonds. Single-crystal X-ray diffraction analysis confirms the molecule possesses exact S₄ symmetry in the solid state. The silicon atom resides on a crystallographic fourfold rotoinversion axis, mandating that rotation by 90° combined with inversion through the silicon nucleus superimposes the molecule onto itself. This high symmetry profoundly influences its crystal packing behavior [1].
Table 1: Key Crystallographic Parameters of Tetraphenylsilane
Parameter | Value | Method |
---|---|---|
Crystal System | Tetragonal | Single-crystal XRD |
Space Group | P2₁c | Single-crystal XRD |
Unit Cell Dimensions | a = 11.46(1) Å, c = 7.09(3) Å | Single-crystal XRD |
Molecules per Unit Cell (Z) | 2 | Single-crystal XRD |
Si–C Bond Length (mean) | 1.383 Å | Single-crystal XRD |
Molecular Symmetry | S₄ | Single-crystal XRD |
Critical bond metrics include the mean Si–C bond length of 1.383 Å, indicative of a standard σ-bond between silicon and sp²-hybridized carbon. The phenyl rings exhibit slight deviations from local hexagonal symmetry. This distortion primarily manifests as a small but significant displacement of the ipso-carbon atom (the carbon directly bonded to silicon) out of the ideal plane defined by the other five ring carbons. This subtle geometric perturbation likely arises from a combination of crystal packing forces and stereoelectronic interactions between the silicon atom and the π-system of the aromatic rings [1].
The non-planar, rigid tetrahedral geometry combined with aromatic surface area makes tetraphenylsilane exceptionally well-suited as a building block (tecton) in crystal engineering and materials science. The phenyl rings readily participate in stabilizing supramolecular interactions, most notably cooperative phenyl embrace motifs. These embraces involve multiple, simultaneous edge-to-face CH···π contacts between phenyl rings of adjacent molecules, driving the formation of dense, stable crystal packings or directing the assembly of larger porous frameworks. Furthermore, the synthetic accessibility of functionalization at the para-positions of the phenyl rings allows for the strategic introduction of diverse chemical handles (e.g., phosphonates, hydroxyl groups, halogens) without compromising the core tetrahedral symmetry. This enables precise tuning of intermolecular interactions and material properties [2] [4]. For instance, replacing hydrogen with bromine yields tetrakis(4-bromophenyl)silane, a versatile intermediate for further cross-coupling reactions to create more complex functionalized derivatives [2].
Tetraphenylsilane's unique structural attributes—its rigidity, defined geometry, and ease of functionalization—propel its utility in advanced materials, spanning coordination polymers, lithographic resists, and optoelectronic components.
Coordination Polymers and Supramolecular Networks
Functionalized tetraphenylsilane derivatives, particularly tetraphosphonates (e.g., tetrakis(p-phosphonophenyl)silane, TPPSi), act as multitopic linkers in constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). The phosphonate groups (-PO₃H₂) offer strong, multidirectional coordination sites for metal ions (e.g., Zn²⁺, Cu⁺, lanthanides) and participate in extensive hydrogen bonding networks. The inherent tetrahedral geometry of the TPSi core promotes the formation of intricate three-dimensional network topologies, including potentially porous or interpenetrated structures. However, the strong tendency of phosphonates to form dense layered motifs presents a challenge for achieving permanent porosity. Research focuses on competing structure-directing factors: the preference for layered metal phosphonates versus the propensity of the bulky tetrahedral core to enforce open frameworks facilitated by phenyl embrace interactions between adjacent cores. These studies provide fundamental insights into controlling the assembly of complex, functional inorganic-organic hybrids using tailored tetraphenylsilane tectons [2].
Molecular Glass Resists for Advanced Lithography
Tetraphenylsilane derivatives have emerged as high-performance molecular glass (MG) resists for next-generation lithography, including extreme ultraviolet lithography (EUVL) and electron beam lithography (EBL). Their advantages stem from being monodisperse, low molecular weight materials that form amorphous films, circumventing issues like chain entanglement and polydispersity inherent in polymeric resists. Key derivatives include t-butyloxycarbonyl (t-Boc) protected octahydroxytetraphenylsilanes (TPSi-Bocₓ, where x represents the protecting ratio, e.g., 60%, 70%, 85%, 100%). These function as positive-tone chemically amplified resists. Upon exposure, photo-generated acid catalyzes the deprotection of the t-Boc groups, converting the exposed regions to soluble octahydroxytetraphenylsilane [4].
Table 2: Lithographic Performance of TPSi-Bocₓ Resists
Resist Material | Protection Ratio (%) | Key Lithographic Performance (EBL/EUVL) |
---|---|---|
TPSi-Boc₆₀% | 59 | Poor: Soluble in alkaline developer; Unsuitable |
TPSi-Boc₇₀% | 71 | Excellent: Achieves 20 nm isolated lines (EUVL @ 8.7 mJ/cm²), 25 nm dense lines (EUVL @ 14.5 mJ/cm²), low defect density |
TPSi-Boc₈₅% | 85 | Moderate: Higher pattern blur & bridge defects vs 70% |
TPSi-Boc₁₀₀% | 100 | Poor: Excessive hydrophobicity; High defect density |
Crucially, the protecting ratio (x) profoundly impacts performance. While full protection (TPSi-Boc₁₀₀%) leads to excessive hydrophobicity causing film defects and poor adhesion, partial protection offers a balance. TPSi-Boc₇₀% exhibits optimal characteristics:
Organic Electronics and Optoelectronics
The branched, non-planar structure of tetraphenylsilane effectively suppresses crystallization in thin films, promoting stable amorphous phases essential for organic light-emitting diodes (OLEDs) and other devices. Its core acts as a molecular scaffold or host material. Functionalization at the para-positions enables tuning of electronic properties (e.g., HOMO/LUMO levels, band gap) and introduction of emissive or charge-transporting moieties. Derivatives serve as efficient hole-blocking layers (HBLs), electron-transport materials (ETMs), and even as non-conjugated linkers in solution-processable emissive materials, leveraging silicon's weak conjugation interruption to maintain triplet energy levels while improving processability [4]. Although less emphasized in the provided search results compared to phosphonates or resists, its role in optoelectronics stems directly from the structural robustness and amorphous film-forming capability intrinsic to the tetrahedral TPSi core [2] [4].
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